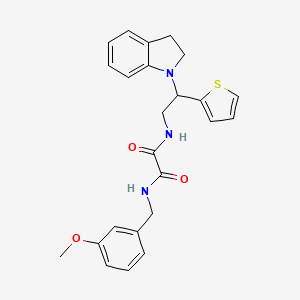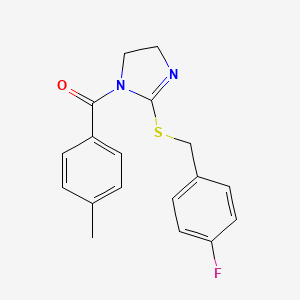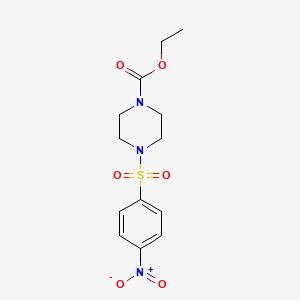![molecular formula C11H17NO3 B3008736 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid CAS No. 854137-66-9](/img/structure/B3008736.png)
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is a compound that features both a cyclopropylcarbamoyl group and a cyclopentane carboxylic acid moiety. This structure suggests that it could have interesting chemical and biological properties, potentially useful in various applications such as drug design. The cyclopropyl group is known for its ring strain and unique reactivity, while the carboxylic acid functionality is a common moiety in bioactive molecules, often involved in hydrogen bonding and molecular recognition processes.
Synthesis Analysis
The synthesis of compounds related to 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can be inferred from the literature on similar structures. For instance, cyclopentane-1,3-diones have been synthesized as isosteres for carboxylic acids, demonstrating the versatility of cyclopentane derivatives in medicinal chemistry . Additionally, the synthesis of cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, has been reported, which could provide insights into the synthetic routes for incorporating the cyclopropylcarbamoyl moiety 10.
Molecular Structure Analysis
The molecular structure of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid would likely exhibit significant conformational rigidity due to the presence of the cyclopropyl and cyclopentane rings. This rigidity can influence the molecule's ability to interact with biological targets. Cycloalkylpolyones, such as cyclopentane-1,2-diones, have been evaluated for their potential as carboxylic acid bio-isosteres, indicating that the cyclopentane ring can mimic the carboxylic acid group in biological systems .
Chemical Reactions Analysis
The reactivity of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid would be influenced by both the cyclopropylcarbamoyl and carboxylic acid groups. Cyclopropyl groups are known for undergoing ring-opening reactions under certain conditions . The carbamoyl group could be involved in reactions typical of carbamates, such as hydrolysis or interactions with nucleophiles . The carboxylic acid group could participate in various reactions, including esterification and amidation, which are fundamental in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid would be characterized by its acidity, solubility, and potential for hydrogen bonding. Cyclopentane-1,3-diones, as analogs, have pKa values similar to carboxylic acids, suggesting that the cyclopentane-1-carboxylic acid moiety would also exhibit strong acidity . The presence of the cyclopropylcarbamoyl group could affect the compound's lipophilicity and solubility, potentially enhancing its membrane permeability. The carboxylic acid group could also contribute to the compound's solubility in water and its ability to form hydrogen bonds, which are crucial for biological interactions .
Aplicaciones Científicas De Investigación
Cyclopentane Derivatives as Carboxylic Acid Isosteres
Cyclopentane-1,3-diones, including structures similar to 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid, are explored as novel isosteres for the carboxylic acid functional group in drug design. This research indicates that these cyclopentane derivatives can effectively substitute for carboxylic acid groups, offering alternatives in pharmacological applications (Ballatore et al., 2011).
Applications in RNA Processing
1-Aminocyclopentane-1-carboxylic acid, a compound related to the queried chemical, demonstrates an impact on RNA methylation in chicken embryo fibroblasts. This highlights its potential application in studying RNA processing and methylation mechanisms (Dimock & Stoltzfus, 1979).
Synthesis of Trifluoromethylated Building Blocks
Research on 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, a compound structurally related to the requested chemical, illustrates its role as a promising building block in the synthesis of trifluoromethylated cyclic derivatives. This can be significant in developing new chemical entities with unique properties (Grellepois et al., 2012).
Exploration in Biochemical Reactions
Cycloleucine, structurally similar to the queried chemical, is studied for its inhibitory effect on the enzymatic synthesis of S-adenosyl-L-methionine. This compound provides insights into biochemical pathways and enzyme inhibition mechanisms (Coulter et al., 1974).
Reaction Pathways in Acid Number Reduction
Cyclopentane carboxylic acid, closely related to the queried compound, is used as a model compound to study total acid number reduction kinetics. Such research is vital in understanding the chemical reactions and pathways involved in industrial processes (Mandal & Nagarajan, 2016).
Photochemical Ring Opening Reactions
The synthesis and study of 2-silabicyclo[2.1.0]pentane-1-carboxylate, related to the queried compound, offer insights into photochemical ring-opening reactions, a crucial area in organic chemistry and material science (Maas et al., 2004).
Ethylene Precursor in Plants
1-Aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants and structurally similar to the requested compound, plays a significant role in plant biology, offering avenues for agricultural research (Hoffman et al., 1982).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9(12-8-3-4-8)7-11(10(14)15)5-1-2-6-11/h8H,1-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGXRCJLUXOFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

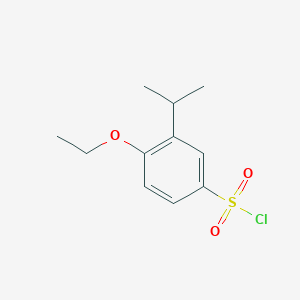
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
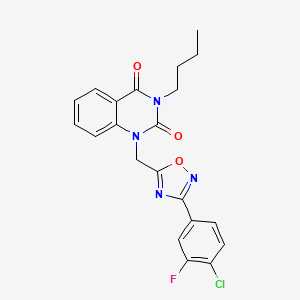


![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)

